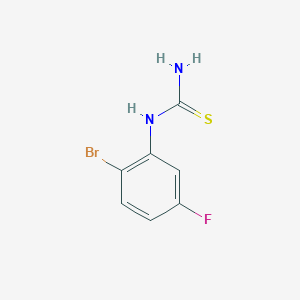
(R)-2-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-(2-methylphenyl)glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-(2-methylphenyl)glycine typically involves the protection of the amino group of DL-(2-methylphenyl)glycine with a Boc group. This can be achieved by reacting DL-(2-methylphenyl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for Boc-DL-(2-methylphenyl)glycine are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but with optimized parameters for large-scale production to ensure high yield and purity .
化学反应分析
Types of Reactions
Boc-DL-(2-methylphenyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in reactions with Boc-DL-(2-methylphenyl)glycine include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen gas (H2), nickel (Ni), rhodium (Rh), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
科学研究应用
Boc-DL-(2-methylphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Boc-DL-(2-methylphenyl)glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Boc group is cleaved, releasing carbon dioxide (CO2) and tert-butyl alcohol, and regenerating the free amino group .
相似化合物的比较
Similar Compounds
Similar compounds to Boc-DL-(2-methylphenyl)glycine include:
- Boc-protected amino acids such as Boc-glycine and Boc-alanine .
- Other amino acid derivatives with different protecting groups, such as Fmoc-protected amino acids .
Uniqueness
Boc-DL-(2-methylphenyl)glycine is unique due to its specific structure, which includes a Boc-protected amino group and a 2-methylphenyl substituent. This combination provides stability and reactivity that is useful in various synthetic applications .
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
(2R)-2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI 键 |
OGMPKTUPLFYBGH-LLVKDONJSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)





![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)

![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)

![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)

